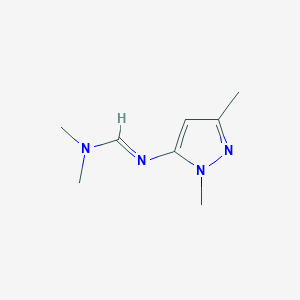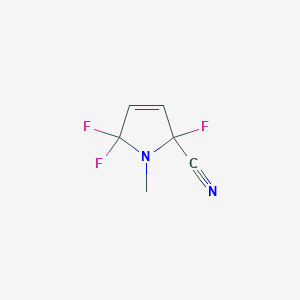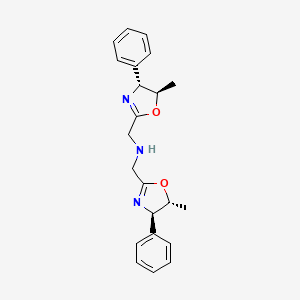
bis(((4R,5R)-5-Methyl-4-phenyl-4,5-dihydrooxazol-2-yl)methyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(((4R,5R)-5-Methyl-4-phenyl-4,5-dihydrooxazol-2-yl)methyl)amine is a chiral compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes two oxazoline rings and a central amine group. The stereochemistry of the compound, indicated by the (4R,5R) configuration, plays a crucial role in its reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(((4R,5R)-5-Methyl-4-phenyl-4,5-dihydrooxazol-2-yl)methyl)amine typically involves the reaction of (4R,5R)-4-methyl-5-phenyl-4,5-dihydrooxazole with a suitable amine precursor. One common method involves the use of a chiral auxiliary to induce the desired stereochemistry. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the formation of the oxazoline rings .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent production of high-quality material .
化学反応の分析
Types of Reactions
Bis(((4R,5R)-5-Methyl-4-phenyl-4,5-dihydrooxazol-2-yl)methyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxazoline N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxazoline rings to amine groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazoline N-oxides, while reduction can produce primary or secondary amines .
科学的研究の応用
Bis(((4R,5R)-5-Methyl-4-phenyl-4,5-dihydrooxazol-2-yl)methyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and protein folding.
作用機序
The mechanism by which bis(((4R,5R)-5-Methyl-4-phenyl-4,5-dihydrooxazol-2-yl)methyl)amine exerts its effects is primarily through its role as a chiral ligand. The compound can coordinate with metal ions to form chiral complexes, which can then catalyze asymmetric reactions. The stereochemistry of the compound ensures that the resulting products are enantiomerically pure, which is crucial for applications in drug development and other fields .
類似化合物との比較
Similar Compounds
- 2,6-Bis((4R,5R)-4-methyl-5-phenyl-2-oxazolinyl)pyridine
- 2,6-Bis((4S)-4-phenyl-2-oxazolinyl)pyridine
- 2,6-Bis((4S,5S)-4-methyl-5-phenyl-2-oxazolinyl)pyridine
Uniqueness
What sets bis(((4R,5R)-5-Methyl-4-phenyl-4,5-dihydrooxazol-2-yl)methyl)amine apart from similar compounds is its specific stereochemistry and the presence of two oxazoline rings. This unique structure allows for highly selective and efficient catalysis in asymmetric synthesis, making it a valuable tool in both academic research and industrial applications .
特性
分子式 |
C22H25N3O2 |
|---|---|
分子量 |
363.5 g/mol |
IUPAC名 |
1-[(4R,5R)-5-methyl-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-N-[[(4R,5R)-5-methyl-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]methanamine |
InChI |
InChI=1S/C22H25N3O2/c1-15-21(17-9-5-3-6-10-17)24-19(26-15)13-23-14-20-25-22(16(2)27-20)18-11-7-4-8-12-18/h3-12,15-16,21-23H,13-14H2,1-2H3/t15-,16-,21+,22+/m1/s1 |
InChIキー |
JQRJGZWNOBCOKG-DJDZNOHASA-N |
異性体SMILES |
C[C@@H]1[C@H](N=C(O1)CNCC2=N[C@@H]([C@H](O2)C)C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
CC1C(N=C(O1)CNCC2=NC(C(O2)C)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


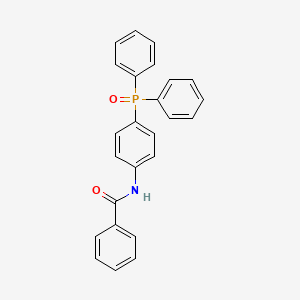
![2-(Aminomethyl)benzo[d]oxazole-4-carboxamide](/img/structure/B15209119.png)
![2-[2-(4-Methoxyphenyl)-1,3-oxazol-5-yl]-1-(4-methylphenyl)ethan-1-one](/img/structure/B15209121.png)

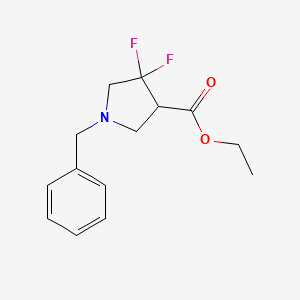
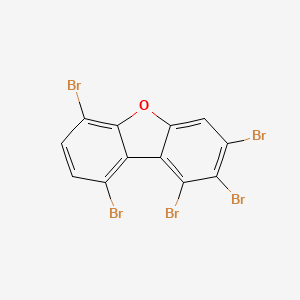


![7-Amino-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B15209152.png)
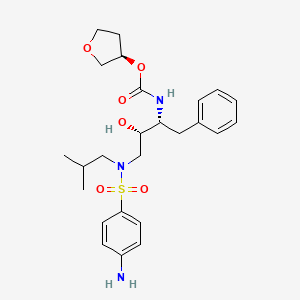
![2-(Difluoromethoxy)-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B15209171.png)
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-ethoxybenzamide](/img/structure/B15209172.png)
